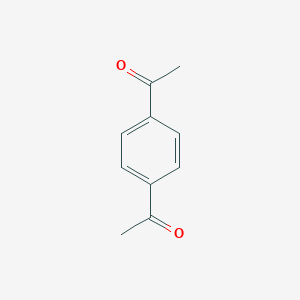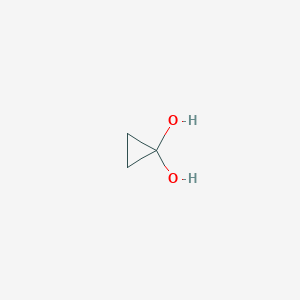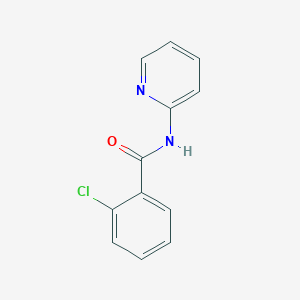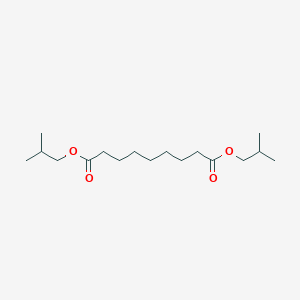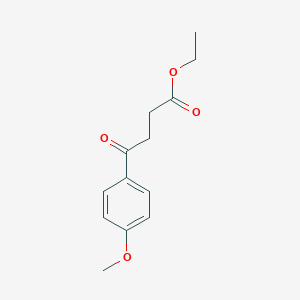
Ethyl 3-(4-methoxybenzoyl)propionate
Übersicht
Beschreibung
Ethyl 3-(4-methoxybenzoyl)propionate is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, ethyl 4-(4-methoxyphenyl)-4-oxobutanoate . This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wirkmechanismus
Ethyl 3-(4-methoxybenzoyl)propionate, also known as Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a chemical compound with the molecular formula C13H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It has been suggested that the compound may be involved in oxidative cross-coupling reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to handle it in a well-ventilated place, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxybenzoyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the desired purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-methoxybenzoyl)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-methoxybenzoyl)propionic acid, while reduction could produce ethyl 3-(4-methoxyphenyl)propionate .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methoxybenzoyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-methoxybenzoyl)propionate can be compared with other similar compounds such as:
- Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
- 3-(4-Methoxybenzoyl)propionic acid ethyl ester
- 4-(4-Methoxyphenyl)-4-oxobutyric acid ethyl ester
These compounds share similar structural features but may differ in their reactivity and applications.
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUAOZFEVHSJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342859 | |
| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-67-9 | |
| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
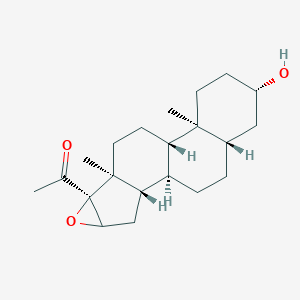
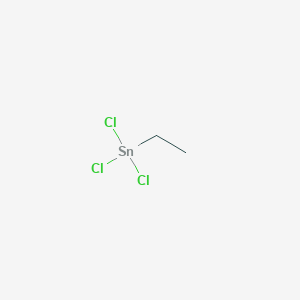
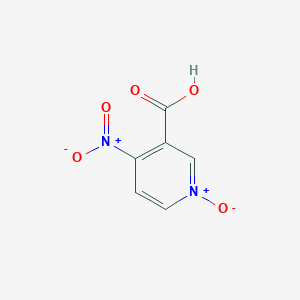
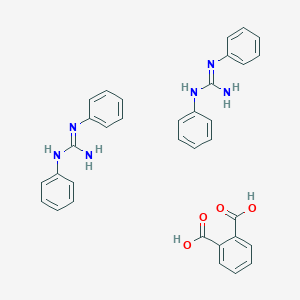
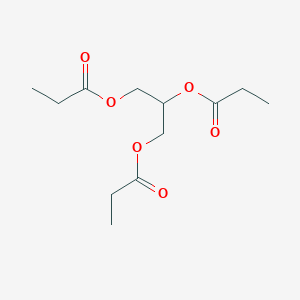
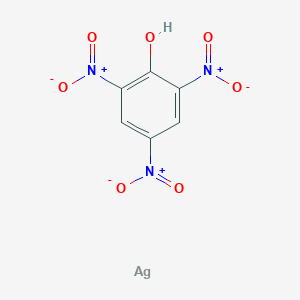
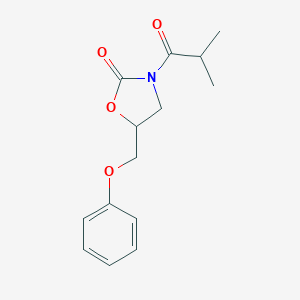

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
